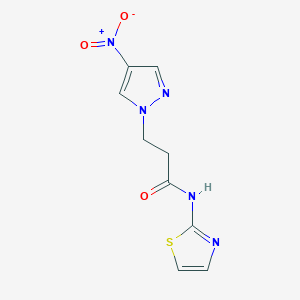![molecular formula C11H11Br2N3OS B280010 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)
4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. The compound may also inhibit the growth of pathogenic bacteria and fungi by disrupting cell membrane integrity and inhibiting key metabolic pathways.
Biochemical and Physiological Effects
Studies have shown that 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide exhibits low toxicity towards normal cells and tissues, indicating its potential as a safe and effective anticancer agent. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide in lab experiments include its potent antitumor activity, low toxicity towards normal cells and tissues, and potential applications in the treatment of various inflammatory and oxidative stress-related diseases. However, the limitations of using the compound in lab experiments include its high cost of synthesis and limited availability.
Orientations Futures
For the research on 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide include:
1. Further studies to elucidate the mechanism of action of the compound and its potential applications in the treatment of various diseases.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Development of novel derivatives of the compound with improved pharmacological properties.
4. Investigation of the potential synergistic effects of the compound with other anticancer agents.
5. Studies on the pharmacokinetics and pharmacodynamics of the compound in animal models and humans.
In conclusion, 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide is a chemical compound that has shown promising results in scientific research for its potential applications in the pharmaceutical industry. The compound exhibits potent antitumor activity, low toxicity towards normal cells and tissues, and potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide involves the reaction between 4,5-dibromo-2-thiophenecarboxylic acid and N-(1,3-dimethyl-1H-pyrazol-4-yl)methylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is a white solid that can be purified using column chromatography.
Applications De Recherche Scientifique
4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide has been studied for its potential applications in the pharmaceutical industry. Studies have shown that the compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential to inhibit the growth of pathogenic bacteria and fungi.
Propriétés
Formule moléculaire |
C11H11Br2N3OS |
|---|---|
Poids moléculaire |
393.1 g/mol |
Nom IUPAC |
4,5-dibromo-N-[(1,3-dimethylpyrazol-4-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H11Br2N3OS/c1-6-7(5-16(2)15-6)4-14-11(17)9-3-8(12)10(13)18-9/h3,5H,4H2,1-2H3,(H,14,17) |
Clé InChI |
VQBHKDSWGNDGFN-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1CNC(=O)C2=CC(=C(S2)Br)Br)C |
SMILES canonique |
CC1=NN(C=C1CNC(=O)C2=CC(=C(S2)Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-8-[(1-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279927.png)
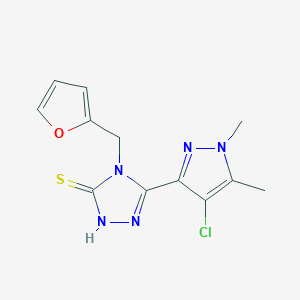

![2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279931.png)
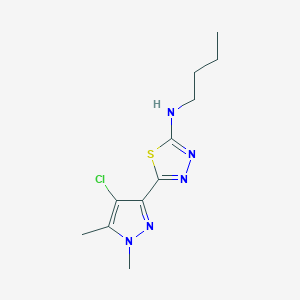
![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
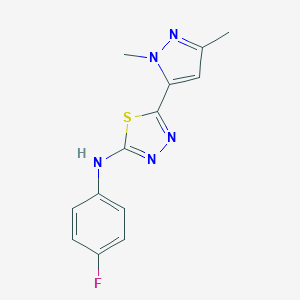
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)
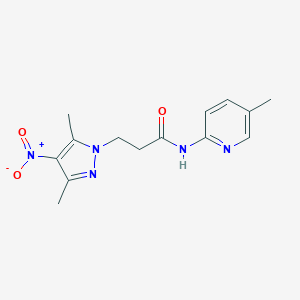

![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)

